3-Iodo-1H-pyrrolo[2,3-b]pyridine

Anticancer metallodrugs Ovarian cancer Gold(I)-NHC complexes

Polyhalogenated 7-azaindole scaffolds require selective functionalization at C3 without affecting other halogen positions. 3-Iodo-1H-pyrrolo[2,3-b]pyridine solves this through preferential oxidative addition of the C3-I bond under mild Pd-catalyzed conditions, enabling chemoselective cross-coupling with yields of 67-93% in multi-halogenated intermediates. Key advantages: - Validated building block for divergent library synthesis and SIS3 (Smad3 inhibitor) route. - Superior activity of 3-iodo metal complexes against cisplatin-resistant cancer cells (IC50 7.4 μM vs. >25 μM for Br analog). - High melting point (190-194 °C) facilitates recrystallization purification. Shipped under inert atmosphere with certified purity.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 23616-57-1
Cat. No. B1309965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrrolo[2,3-b]pyridine
CAS23616-57-1
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2I)N=C1
InChIInChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
InChIKeyBTIANIFSBYIGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[2,3-b]pyridine: Identity & Procurement


3-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-iodo-7-azaindole, is a halogenated heterocyclic building block (C₇H₅IN₂, MW 244.03 g/mol) belonging to the 7-azaindole family . It features an iodine substituent at the 3-position of the pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry owing to its purine-mimetic hydrogen-bonding pattern. The compound is commercially available as a white to pale yellow crystalline solid with a melting point of 190–194 °C and a computed logP of approximately 2.17 . Its primary value proposition lies in the superior leaving-group ability of the C3–I bond, which enables chemoselective palladium-catalyzed cross-coupling reactions that cannot be replicated with the corresponding 3-chloro or 3-bromo analogs.

Reactivity Advantage of 3-Iodo-7-azaindole Over Halogen Analogs


The 3-halo-7-azaindole series (Cl, Br, I) exhibits a sharply non-linear structure–reactivity relationship that precludes simple interchange. In palladium-catalyzed cross-coupling, the oxidative addition rate follows the established order I > Br ≫ Cl, meaning the 3-iodo derivative engages catalysts under milder conditions and with higher conversion than its lighter-halogen counterparts . This reactivity gap is exploited in polyhalogenated 7-azaindole scaffolds where the C3–I bond can be selectively activated in the presence of C4–Cl, C5–Br, or C6–Cl substituents—a chemoselectivity window that 3-bromo or 3-chloro congeners cannot provide [1]. Furthermore, biological studies of gold(I) and platinum(II) complexes reveal that the halogen identity at C3 materially alters cytotoxicity potency, resistance profiles, and selectivity indices in human cancer cell lines; the 3-iodo-derived complexes are consistently among the most potent and, in cisplatin-resistant models, outperform the corresponding 5-bromo and 5-fluoro analogs [2].

3-Iodo-7-azaindole: Quantitative Evidence


Gold(I)-NHC Complexes: Potency & Cisplatin Resistance Reversal

In a 2024 Organometallics study, four gold(I)-NHC complexes bearing different 7-azaindole ligands were compared head-to-head: 5-fluoro (1), 5-bromo (2), 3-chloro (3), and 3-iodo (4). Complex 4, containing deprotonated 3-iodo-7-azaindole, exhibited the lowest IC₅₀ against the A2780 ovarian cancer cell line (4.4 ± 0.5 μM) and maintained potent activity against cisplatin-resistant A2780R cells (7.4 ± 2.2 μM). Critically, the 5-bromo analog (complex 2) failed against the resistant line with IC₅₀ > 25 μM, while the 3-chloro analog (complex 3) was moderately less potent (A2780 IC₅₀ = 5.0 ± 1.8 μM) [1]. Complex 4 also demonstrated NF-κB and TNF-α inhibition comparable to the anti-inflammatory drug auranofin, a dual activity profile not observed for the other halogen analogs [1].

Anticancer metallodrugs Ovarian cancer Gold(I)-NHC complexes Cisplatin resistance

Chemoselective Cross-Coupling of Polyhalogenated 7-Azaindoles

The oxidative addition reactivity hierarchy (C–I > C–Br ≫ C–Cl) is well-established in palladium catalysis, but its exploitation in 7-azaindole scaffolds is specifically documented. In the 2023 ACS Omega study, 6-chloro-3-iodo-N-protected 7-azaindoles underwent chemoselective Suzuki–Miyaura coupling exclusively at the C3–I position, leaving the C6–Cl intact for subsequent functionalization, yielding C3-monoaryl products in 67–93% isolated yield [1]. In a related study, 5-bromo-6-chloro-3-iodo-1-methyl-7-azaindole was subjected to sequential Pd-catalyzed arylation, with the C3–I reacting first, followed by C5–Br and C6–Cl, yielding tetra-aryl 7-azaindoles in 48–95% yields [2]. This tiered reactivity cannot be achieved with 3-bromo or 3-chloro starting materials, where the selectivity window between C3 and other halogen positions narrows or disappears.

Cross-coupling Chemoselectivity Suzuki-Miyaura Polyhalogenated heterocycles

SIS3 Synthesis: Privileged Iodo Intermediate

SIS3 is a widely used pharmacological tool compound that selectively inhibits Smad3 phosphorylation in the TGF-β1 signaling pathway. The published concise synthesis of SIS3 proceeds through the key intermediate 3-iodo-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, which is constructed via a one-pot, four-component coupling–cyclization–iodination–alkylation sequence [1]. The 3-iodo substituent is not incidental: it serves as the functional handle for the final diversification step. While a 3-bromo or 3-chloro intermediate could theoretically be employed, no published route to SIS3 using those analogs exists, and the iodo-specific electrophilic cyclization conditions (I₂-mediated) that generate the 3-iodo-7-azaindole core in high yield would not directly produce the bromo or chloro congeners without a separate copper-mediated step .

TGF-β signaling Smad3 inhibitor SIS3 Concise synthesis

Platinum(II) Complexes: Cellular Accumulation & Cytotoxicity

Two independent platinum(II) studies provide cross-study comparable data. In the 2012 study by Štarha et al., cis-[PtCl₂(3IHaza)₂] (complex 2, bearing 3-iodo-7-azaindole) showed an IC₅₀ of 3.9 μM against the HOS osteosarcoma cell line, comparable to the 3-chloro analog (complex 1, IC₅₀ = 3.8 μM) and both significantly more potent than cisplatin (IC₅₀ = 37.7 μM) [1]. Against MCF7 breast adenocarcinoma, the 3-iodo complex (2) was less differentiated (IC₅₀ not individually superior to the 5-bromo analog complex 3, IC₅₀ = 2.0 μM). However, the 2013 follow-up study by Muchova et al. revealed that cis-[PtCl₂(3IHaza)₂] achieves its cytotoxicity through efficient cellular accumulation and reduced propensity for DNA adduct repair—mechanistic features that distinguish it from cisplatin and, importantly, allow it to circumvent cisplatin resistance induced by altered cellular accumulation and DNA repair pathways [2]. This mechanistic differentiation is attributed to the 7-azaindole halogeno ligand identity.

Platinum anticancer complexes Cellular accumulation DNA adduct repair Ovarian cancer

Physicochemical Properties vs. Cl/Br Analogs

The 3-iodo substituent imparts markedly different bulk physicochemical properties compared to the 3-chloro and 3-bromo analogs, with practical implications for procurement, handling, and purification. The melting point of 3-iodo-7-azaindole (190–194 °C; Thermo Scientific specification ) is significantly higher than that of 3-chloro-7-azaindole (169–173 °C ) and comparable to or slightly higher than 3-bromo-7-azaindole (185–189 °C). Density follows the trend of halogen atomic mass: 3-iodo (2.08 g/cm³) ≫ 3-bromo (~1.79 g/cm³) > 3-chloro (~1.42 g/cm³). The computed logP increases with halogen size: 3-iodo (2.17) > 3-bromo > 3-chloro (1.9), indicating progressively higher lipophilicity . The 3-iodo compound is light-sensitive and requires storage under inert atmosphere at –20 °C in the dark—handling requirements that differ from the less sensitive chloro analog.

Physicochemical properties Crystallinity Purification Storage stability

Gold(I) Triphenylphosphane Complexes: Antitumor Selectivity

In a 2016 study by Štarha et al., a series of eight gold(I) triphenylphosphane complexes [Au(naza)(PPh₃)] were evaluated, each bearing a different 7-azaindole derivative. Complex 4, containing deprotonated 3-iodo-7-azaindole, was among the top three performers, exhibiting IC₅₀ values of 2.8–3.5 μM against A2780 ovarian cancer cells—approximately 6–7× more potent than cisplatin (IC₅₀ = 20.3 μM)—while showing markedly lower toxicity toward normal MRC-5 fibroblasts (IC₅₀ = 26.0–29.2 μM), yielding a selectivity index of ~7.5–10.4 [1]. Complexes 5 (5-bromo-7-azaindole) and 8 (2-methyl-4-chloro-7-azaindole) shared this favorable profile, while the other five complexes were less selective. The study further demonstrated that the representative 3-iodo-containing complex induced G₂-phase cell cycle arrest, a mechanism distinct from cisplatin's S-phase arrest, suggesting the 7-azaindole halogen substitution pattern influences not only potency but also the mode of action [1].

Gold(I) complexes Triphenylphosphane Antitumor selectivity Ovarian cancer

3-Iodo-7-azaindole: Procurement & Applications


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

For medicinal chemistry programs targeting kinases (FGFR, CHK1/2, JAK, AXL) with the 7-azaindole scaffold, 3-iodo-1H-pyrrolo[2,3-b]pyridine is the optimal starting material when the synthetic strategy requires sequential, chemoselective functionalization at multiple positions. The C3–I bond reacts preferentially over C4–Cl, C5–Br, or C6–Cl substituents under standard Suzuki–Miyaura conditions, enabling divergent library synthesis from a single polyhalogenated intermediate as demonstrated in the 2023 ACS Omega study (C3-monoaryl yields 67–93%) [1]. Procurement of the 3-iodo building block eliminates the need to develop and validate alternative chemoselective methodologies for lighter halogen congeners, directly shortening the design–synthesis–test cycle.

SIS3: TGF-β Pathway Probe Synthesis

Laboratories investigating TGF-β/Smad signaling should procure 3-iodo-7-azaindole specifically for the synthesis of SIS3, a widely cited selective Smad3 inhibitor. The published one-pot, four-component synthetic route proceeds through the 3-iodo-1-methyl-2-phenyl intermediate, which is generated directly by I₂-mediated electrophilic cyclization . Attempting to adapt this route to 3-bromo or 3-chloro starting materials would require re-engineering the synthetic sequence, as those congeners necessitate a copper-mediated cyclization protocol . The 3-iodo compound is thus the only 'route-validated' choice for this application.

Metallodrugs for Platinum-Resistant Cancers

Research groups developing metal-based anticancer agents should select 3-iodo-7-azaindole as the ligand of choice when the program objective includes overcoming cisplatin resistance. The gold(I)-NHC complex bearing 3-iodo-7-azaindole (complex 4 in the 2024 Organometallics study) retains potent activity against cisplatin-resistant A2780R cells (IC₅₀ = 7.4 μM), whereas the 5-bromo analog fails completely (IC₅₀ > 25 μM) [2]. Furthermore, the 3-iodo platinum(II) complex circumvents resistance through efficient cellular accumulation and reduced DNA adduct repair—mechanisms not replicated by cisplatin itself [3]. For structure–activity relationship studies exploring halogen-dependent biological effects, the 3-iodo ligand consistently defines the upper bound of activity within the 7-azaindole halogen series in multiple metal complex scaffolds.

Purification by Crystallization for Scale-Up

When scaling up synthetic routes involving 3-halo-7-azaindole intermediates, the higher melting point of the 3-iodo derivative (190–194 °C) compared with 3-chloro (169–173 °C) offers a practical advantage for purification by recrystallization. The greater density (2.08 vs. 1.42 g/cm³) also facilitates phase separation during aqueous workup. Procurement specifications should account for the compound's light sensitivity and recommended storage at –20 °C under inert atmosphere to maintain purity during long-term inventory.

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